EB 47 Is a Type I PARP-1 Allosteric Inhibitor, Distinct from Olaparib (Type II) and Rucaparib (Type III)
EB 47 is unequivocally classified as a Type I PARP-1 allosteric inhibitor, characterized by destabilization of the helical domain (HD) and a large increase in PARP-1 affinity for DNA. In direct comparison, olaparib and talazoparib are Type II (non-allosteric, neutral HD conformation, small DNA affinity increase), while rucaparib, niraparib, and veliparib are Type III (allosteric, more folded HD, decreased DNA affinity) [1]. This mechanistic distinction is not a potency difference; it dictates how PARP-1 interacts with damaged DNA, a critical variable in assays of DNA repair dynamics and PARP trapping [1].
| Evidence Dimension | PARP-1 allosteric classification and DNA affinity change |
|---|---|
| Target Compound Data | Type I allosteric; HD destabilization; large increase in DNA affinity |
| Comparator Or Baseline | olaparib (Type II, non-allosteric, small increase in DNA affinity); rucaparib (Type III, allosteric, decreased DNA affinity) |
| Quantified Difference | Qualitative allosteric classification difference |
| Conditions | Structural and biophysical analysis of PARP-1 catalytic domain |
Why This Matters
Researchers requiring a PARP-1 inhibitor that specifically modulates DNA-binding allostery must select EB 47 over Type II or Type III compounds to avoid confounding experimental variables.
- [1] Academic OUP. Table 2: Distinct PARP-1 allosteric classifications. Inhibitors: EB-47, BAD (Type I); olaparib, talazoparib (Type II); rucaparib, niraparib, veliparib (Type III). View Source
